

Application Notes and Protocols: Synthesis of Substituted BINOL Derivatives from MOM-Protected BINOL

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Compound of Interest

2,2'-

Compound Name: *BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE*

Cat. No.: *B114958*

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Introduction

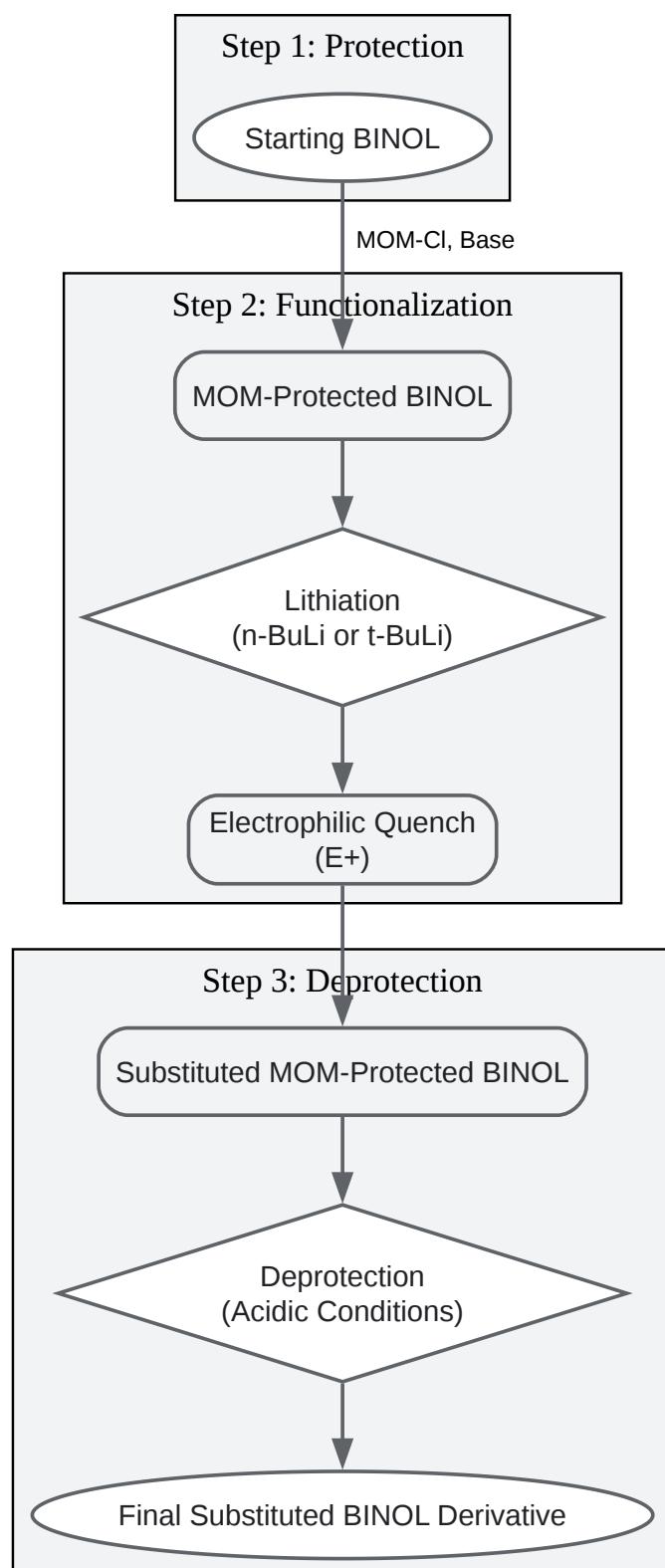
(1,1'-Bi-2-naphthol), commonly known as BINOL, is a cornerstone of asymmetric synthesis.^[1] ^[2] Its axial chirality, arising from restricted rotation around the C1-C1' bond, makes it a privileged scaffold for the development of chiral ligands and catalysts for a wide array of enantioselective transformations.^[3] The functionalization of the BINOL core at various positions allows for the fine-tuning of its steric and electronic properties, leading to improved catalyst performance. Substitution at the 3 and 3,3' positions, in particular, has been shown to be highly effective in modulating the catalytic activity and selectivity of BINOL-derived catalysts.^{[2][4]}

A robust and versatile strategy for the synthesis of 3,3'-disubstituted BINOL derivatives involves the use of a methoxymethyl (MOM) protecting group. The MOM ethers of BINOL are readily prepared and undergo directed ortho-lithiation at the 3 and 3,3' positions upon treatment with an organolithium reagent.^{[1][2][4]} The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of substituents. Subsequent deprotection of the MOM groups affords the desired substituted BINOL derivatives. This application note

provides detailed protocols for the synthesis of substituted BINOL derivatives via this reliable methodology.

Synthesis Workflow

The overall synthetic strategy is depicted in the workflow diagram below. It involves three key steps: protection of the hydroxyl groups of BINOL as MOM ethers, directed ortho-lithiation followed by electrophilic quench, and finally, deprotection to yield the target substituted BINOL derivative.

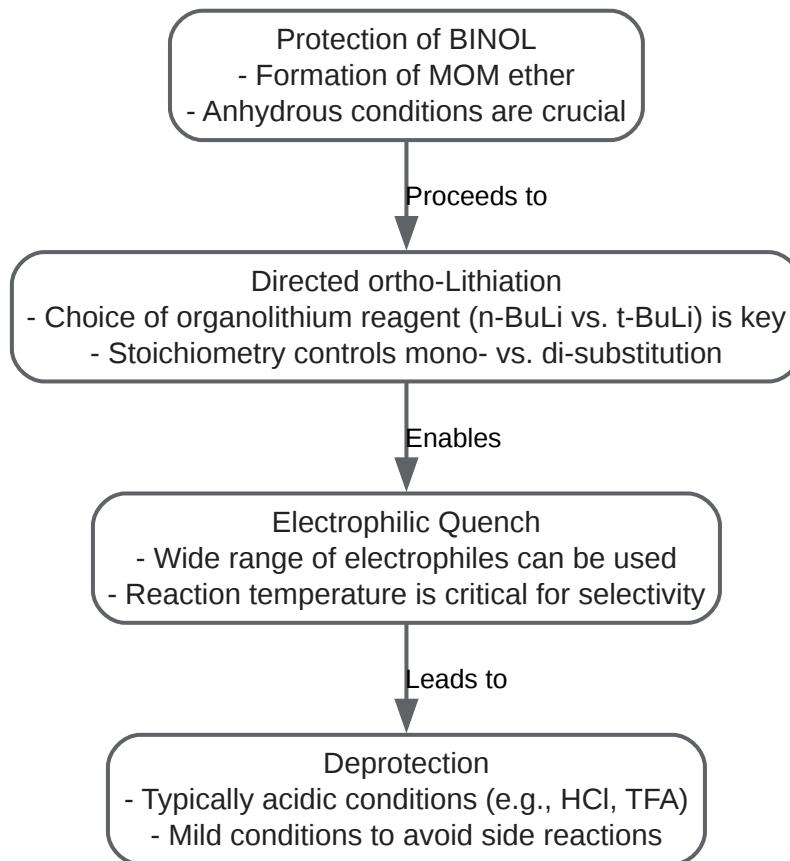


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Caption: Overall workflow for the synthesis of substituted BINOL derivatives.

Key Experimental Steps and Logical Relationships

The success of this synthetic route hinges on the careful execution of each step. The following diagram illustrates the logical relationship and critical considerations for each stage of the process.



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Caption: Logical relationship of the key synthetic steps.

Experimental Protocols

Protocol 1: Synthesis of 2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl (MOM-Protected BINOL)

This protocol describes the protection of the hydroxyl groups of BINOL using methoxymethyl chloride (MOM-Cl).

Materials:

- (R)- or (S)-BINOL
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Methoxymethyl chloride (MOM-Cl)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- To a suspension of NaH (4.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of BINOL (1.0 equivalent) in anhydrous THF dropwise.[\[5\]](#)
- Stir the resulting mixture at 0 °C for 15 minutes.[\[5\]](#)
- Slowly add MOM-Cl (2.5 equivalents) to the reaction mixture at 0 °C.[\[5\]](#)
- Allow the reaction to warm to room temperature and stir for 5 hours.[\[5\]](#)
- Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. [\[5\]](#)
- Extract the aqueous layer with ethyl acetate.[\[5\]](#)
- Combine the organic layers and dry over anhydrous Na₂SO₄.[\[5\]](#)
- Concentrate the solution under reduced pressure.

- Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure MOM-protected BINOL.[5]

Protocol 2: General Procedure for the Synthesis of 3,3'-Disubstituted MOM-Protected BINOL

This protocol outlines the directed ortho-lithiation of MOM-protected BINOL and subsequent quenching with an electrophile.

Materials:

- MOM-protected BINOL
- Anhydrous solvent (e.g., Diethyl ether (Et_2O) or THF)
- n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) solution in hexanes
- Electrophile (e.g., I_2 , Br_2 , C_2Cl_6 , DMF)
- Appropriate work-up reagents (e.g., saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ for iodine quench, water)
- Organic solvent for extraction (e.g., Ethyl acetate)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Dissolve MOM-protected BINOL (1.0 equivalent) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
- Cool the solution to the desired temperature (e.g., -78 °C or room temperature, depending on the specific procedure).
- Add the organolithium reagent (typically 2.2-3.0 equivalents for disubstitution) dropwise.[4]

- Stir the reaction mixture for the specified time (e.g., 1-24 hours) at the appropriate temperature to ensure complete lithiation.[4][6]
- Cool the reaction mixture (if not already cold) and add the electrophile (typically in excess) dropwise.
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Quench the reaction with the appropriate reagent.
- Extract the product into an organic solvent.
- Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.

Protocol 3: Deprotection of MOM-Protected Substituted BINOL

This protocol describes the removal of the MOM protecting groups to yield the final substituted BINOL derivative.

Materials:

- Substituted MOM-protected BINOL
- Solvent (e.g., Dichloromethane (DCM), Methanol (MeOH), THF)
- Acid (e.g., Hydrochloric acid (HCl), Trifluoroacetic acid (TFA), Zinc bromide ($ZnBr_2$)/n-PrSH).
[7][8]
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution (for acidic work-up)
- Organic solvent for extraction
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure (Acidic Hydrolysis):

- Dissolve the substituted MOM-protected BINOL in a suitable solvent.
- Add the acid and stir the reaction at room temperature or with gentle heating.
- Monitor the reaction progress by TLC until complete conversion is observed.
- Neutralize the reaction mixture with a saturated aqueous solution of NaHCO_3 .
- Extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
- If necessary, purify the final product by recrystallization or silica gel column chromatography.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 3,3'-disubstituted BINOL derivatives starting from MOM-protected BINOL. The enantiomeric purity of the BINOL core is generally retained throughout the reaction sequence.

Electrophile (E+)	Substituent (at 3,3' positions)	Yield of Substituted MOM-BINOL	Yield of Final Substituted BINOL (after deprotection)	Reference
I ₂	Iodo	71-75%	98%	[1][9]
Br ₂	Bromo	90%	-	[1]
C ₂ Cl ₆	Chloro	95%	-	[1][10]
DMF	Formyl	68%	90%	[10]
Ethylene Oxide/BF ₃ ·OEt ₂	2-Hydroxyethyl	-	37% (overall from BINOL)	[4]
Phenylboronic acid (from diiodo-MOM-BINOL)	Phenyl	76-85%	96-98%	[9]
o-Tolylboronic acid (from diiodo-MOM-BINOL)	o-Tolyl	76-85%	96-98%	[9]
p-Tolylboronic acid (from diiodo-MOM-BINOL)	p-Tolyl	76-85%	96-98%	[9]
2,4,6-Trimethylphenylboronic acid (from diiodo-MOM-BINOL)	Mesityl	76-85%	96-98%	[9]

Conclusion

The use of MOM-protected BINOL provides a reliable and high-yielding pathway for the synthesis of a diverse range of 3,3'-disubstituted BINOL derivatives. The protocols outlined in this application note offer a practical guide for researchers in academia and industry to access these valuable chiral building blocks. The ability to introduce a wide variety of functional groups

allows for the systematic tuning of ligand properties, which is of paramount importance in the development of new and improved asymmetric catalysts.

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